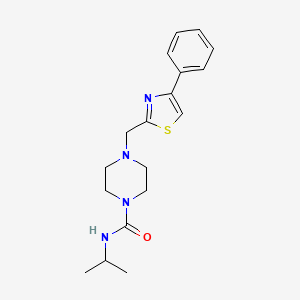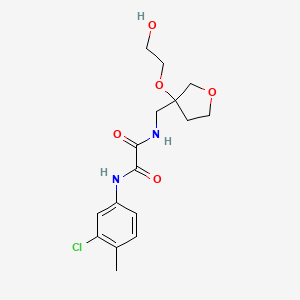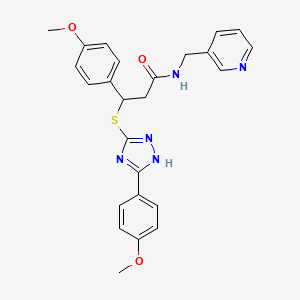![molecular formula C20H28N4O B2436493 1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[1-(pyridin-3-yl)ethyl]piperazine CAS No. 1356767-22-0](/img/structure/B2436493.png)
1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[1-(pyridin-3-yl)ethyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[1-(pyridin-3-yl)ethyl]piperazine, commonly known as PAPP, is a chemical compound that has been studied for its potential use in scientific research. PAPP is a piperazine derivative that is structurally similar to other compounds that have been shown to have biological activity.
Mécanisme D'action
PAPP acts as a potent inhibitor of the transporters that are responsible for the uptake of dopamine, norepinephrine, and serotonin. By inhibiting the uptake of these neurotransmitters, PAPP increases their concentration in the synaptic cleft, which leads to an increase in their activity at the postsynaptic receptors. This results in an overall increase in the activity of these neurotransmitter systems, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PAPP have been studied in several animal models. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex and striatum, which are regions of the brain that are involved in the regulation of mood, behavior, and cognition. PAPP has also been shown to increase the activity of the mesolimbic dopamine system, which is involved in the regulation of reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
PAPP has several advantages for use in lab experiments. It is a potent inhibitor of the uptake of dopamine, norepinephrine, and serotonin, which makes it a useful tool for studying the role of these neurotransmitter systems in behavior and cognition. PAPP has also been shown to have a high degree of selectivity for these transporters, which reduces the potential for off-target effects. However, PAPP also has some limitations for use in lab experiments. It is a relatively complex molecule, which makes it difficult to synthesize and purify. It is also a highly reactive compound, which can make it difficult to handle and store.
Orientations Futures
There are several future directions for research on PAPP. One area of interest is the development of more selective and potent inhibitors of the dopamine, norepinephrine, and serotonin transporters. Another area of interest is the use of PAPP in the study of neurological disorders such as Parkinson's disease and depression. Additionally, PAPP may have potential applications in the development of new treatments for addiction and other psychiatric disorders.
Méthodes De Synthèse
The synthesis of PAPP involves the reaction of propargylamine with piperidine-4-carboxylic acid to form the propargylamide intermediate, which is then reacted with 1-(pyridin-3-yl)ethylamine to form PAPP. The synthesis of PAPP has been described in several research articles, and the compound has been synthesized using different methods.
Applications De Recherche Scientifique
PAPP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the uptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in the regulation of mood, behavior, and cognition. PAPP has also been studied for its potential use in the treatment of Parkinson's disease, a neurological disorder characterized by the loss of dopamine-producing neurons in the brain.
Propriétés
IUPAC Name |
(1-prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-3-9-22-10-6-18(7-11-22)20(25)24-14-12-23(13-15-24)17(2)19-5-4-8-21-16-19/h1,4-5,8,16-18H,6-7,9-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXGRRYELVRQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2436412.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2436413.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2436418.png)


![3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2436424.png)
![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)isoxazole-3-carboxamide](/img/structure/B2436426.png)



![4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2436431.png)
